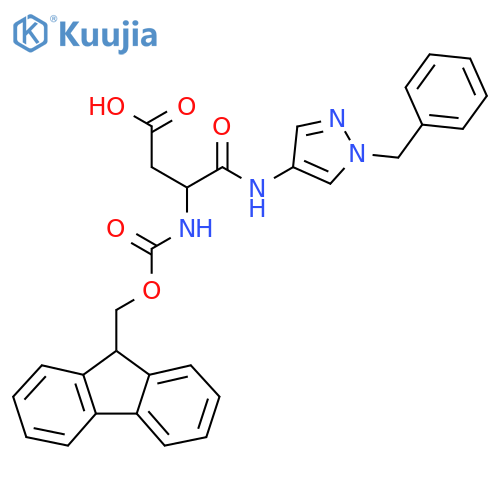Cas no 2171662-27-2 (3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

2171662-27-2 structure
商品名:3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1492672
- 2171662-27-2
- 3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
-
- インチ: 1S/C29H26N4O5/c34-27(35)14-26(28(36)31-20-15-30-33(17-20)16-19-8-2-1-3-9-19)32-29(37)38-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,15,17,25-26H,14,16,18H2,(H,31,36)(H,32,37)(H,34,35)
- InChIKey: NMHGOJJVCTXHFN-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NC1C=NN(C=1)CC1C=CC=CC=1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 510.19031994g/mol
- どういたいしつりょう: 510.19031994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 38
- 回転可能化学結合数: 10
- 複雑さ: 812
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 123Ų
3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1492672-500mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1492672-1000mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1492672-50mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1492672-100mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1492672-250mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1492672-5000mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1492672-1.0g |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 1g |
$0.0 | 2023-06-05 | ||
| Enamine | EN300-1492672-10000mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1492672-2500mg |
3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171662-27-2 | 2500mg |
$6602.0 | 2023-09-28 |
3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
2171662-27-2 (3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
